8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Properties
IUPAC Name |
6-butyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-6-7-8-19-9(2)10(3)20-11-12(16-14(19)20)17(4)15(22)18(5)13(11)21/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNPMJJMIPKSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other substituted imidazoles, such as:
- 1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- This compound derivatives with different substituents .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other imidazole derivatives .
Biological Activity
8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazole family of compounds, characterized by its unique structural features that include a butyl group and multiple methyl substituents. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C15H21N5O2
- Molecular Weight : 289.36 g/mol
- CAS Number : 876902-67-9
The compound's structure allows it to interact with various biological targets due to the presence of nitrogen atoms in its ring structure, which is typical of purine derivatives.
The biological activity of this compound primarily involves:
- Target Interactions : It interacts with enzymes and receptors through binding at active or allosteric sites. This can lead to alterations in enzyme activity or receptor signaling pathways.
- Biochemical Pathways : The compound may influence signal transduction pathways and metabolic processes critical for cellular function.
Pharmacological Potential
Research has indicated that this compound exhibits significant potential in various therapeutic areas:
- Antidepressant Activity : Studies have shown that derivatives of imidazo[2,1-f]purine can exhibit antidepressant effects. For instance, specific analogs demonstrated high affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A) .
- Anxiolytic Effects : In vivo studies revealed that certain derivatives displayed greater anxiolytic effects compared to standard anxiolytic medications like diazepam .
Comparative Analysis with Similar Compounds
A comparison with other imidazole derivatives highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Butyl group; multiple methyl groups | Antidepressant; anxiolytic |
| Imidazo[4,5-b]pyridine | Varies in substituents | Anticancer; antimicrobial |
| Imidazo[4,5-c]pyridine | Varies in substituents | Antiviral; anti-inflammatory |
Case Study 1: Antidepressant Evaluation
In a study assessing the antidepressant potential of various imidazo[2,1-f]purine derivatives:
- Compound 9 (an analog) showed significant efficacy in the forced swim test (FST), indicating strong antidepressant properties.
- The study utilized micellar electrokinetic chromatography to evaluate lipophilicity and metabolic stability .
Case Study 2: Anxiolytic Assessment
Another investigation focused on the anxiolytic properties of selected compounds:
- The compound demonstrated significant reductions in anxiety-like behavior in rodent models when administered at a dose of 2.5 mg/kg.
These findings underscore the therapeutic promise of this compound and its derivatives in treating mood disorders.
Q & A
Q. What synthetic strategies are effective for preparing 8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and its analogs?
Methodological Answer: Synthesis typically involves multi-step functionalization of purine-dione scaffolds. Key steps include:
- Bromination and substitution : For example, bromination at the 8-position using phosphorus tribromide, followed by nucleophilic substitution with amines or alkyl chains (e.g., butyl groups) under basic conditions .
- Huisgen cycloaddition : Copper-catalyzed azide-alkyne reactions (CuAAC) can introduce triazole moieties, enhancing solubility or targeting specific receptors .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is standard, with yields ranging from 10% to 55% depending on substituent complexity .
Table 1: Example Reaction Yields for Analogous Compounds
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : ¹H and ¹³C NMR confirm substituent positions and methyl/butyl group integration. For example, methyl protons typically resonate at δ 2.5–3.5 ppm, while butyl chains show characteristic alkyl signals .
- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., calculated vs. observed m/z for C₁₈H₂₆N₆O₂) .
- Melting Point Analysis : Consistent melting points (e.g., 160–202°C for analogs) indicate purity .
Q. What theoretical frameworks guide the design of analogs for biological activity studies?
Methodological Answer:
- Receptor-Ligand Interaction Models : Adenosine receptor antagonism is a common target. Substituents like pyridinyl or fluorophenoxy groups are introduced to enhance water solubility and binding affinity .
- Structure-Activity Relationship (SAR) : Systematic variation of alkyl chains (e.g., butyl vs. methyl) and heterocyclic substituents (e.g., triazoles) to correlate structure with PDE2A inhibition or adenosine receptor binding .
Advanced Research Questions
Q. How can researchers address low yields in the final step of synthesis?
Methodological Answer:
- Optimize Reaction Conditions :
- Temperature : Increasing reaction temperature (e.g., 65°C for Huisgen reactions) improves kinetics .
- Catalyst Loading : Adjust CuI or sodium ascorbate concentrations to enhance azide-alkyne cycloaddition efficiency .
- In Situ Intermediate Preparation : Generating intermediates like aryl azides immediately before use minimizes degradation (e.g., para-chloroaniline-derived azides) .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Comparative Analysis : Cross-reference NMR data with structurally similar compounds. For example, methyl group splitting patterns in imidazo-purine-diones are distinct from those in pyrazino analogs .
- X-ray Crystallography : Resolve ambiguities (e.g., stereochemistry at chiral centers) using single-crystal diffraction, as demonstrated for 8-hydroxyphenyl derivatives .
Q. What methodologies support comparative studies of biological activity across structural analogs?
Methodological Answer:
- In Vitro Assays :
- Statistical Modeling : Principal Component Analysis (PCA) to correlate substituent properties (e.g., logP, polar surface area) with activity .
Table 2: Example Biological Data for Analogous Compounds
| Compound ID | PDE2A IC₅₀ (nM) | A₁ Receptor Binding (Ki, nM) | Reference |
|---|---|---|---|
| 44 | 120 | 8.5 | |
| 46 | 95 | 12.3 | |
| 49 | 250 | 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
